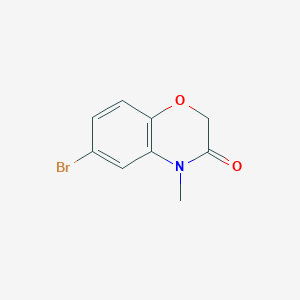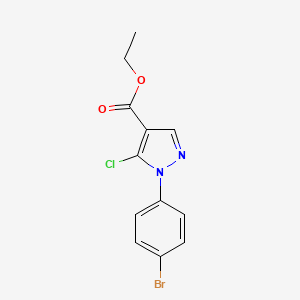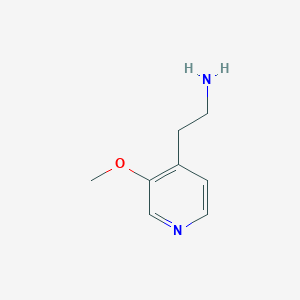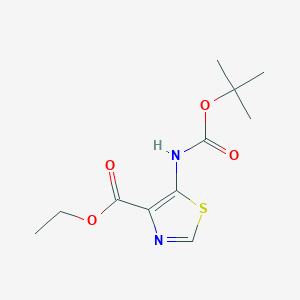
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Overview
Description
6-Bromo-4-methyl-1,4-benzoxazin-3-one is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Synthesis Analysis
The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one involves several steps. After washing with water, the mixture is extracted several times with CHCl3. The combined extracts are then dried over anhydrous Na2SO4 and evaporated in a vacuum to obtain a white solid product .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is 228.04 . Its SMILES string is Brc1ccc2OCC(=O)Nc2c1, and its InChI key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-methyl-1,4-benzoxazin-3-one is a solid with a melting point of 220-225 °C . It appears as an off-white to tan solid .Scientific Research Applications
Chemical Synthesis
“6-Bromo-4-methyl-1,4-benzoxazin-3-one” is a chemical compound used in various chemical syntheses . It is often used as a building block in the construction of more complex molecules .
Pharmaceutical Research
This compound has been used in the development of small molecule inhibitors of renin . Renin is an enzyme that plays a role in blood pressure regulation and electrolyte balance. Inhibitors of renin can be used in the treatment of hypertension and heart failure .
Development of KRAS G12C Inhibitors
The compound has been used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . KRAS G12C inhibitors are a new class of cancer therapeutics currently under investigation for the treatment of a variety of cancers .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVXLTXGIDUXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682426 | |
| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,4-benzoxazin-3-one | |
CAS RN |
24036-47-3 | |
| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)

![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)




![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)